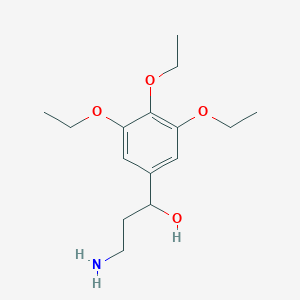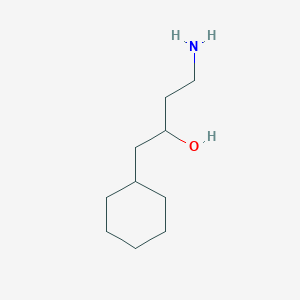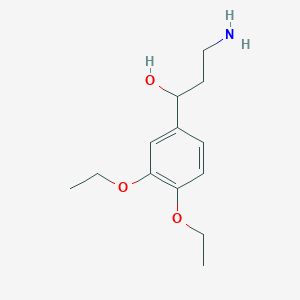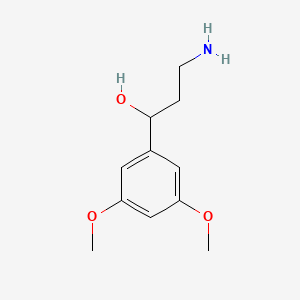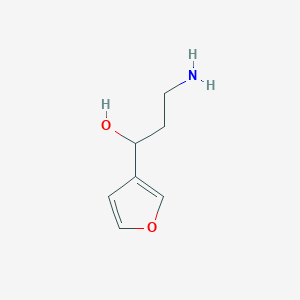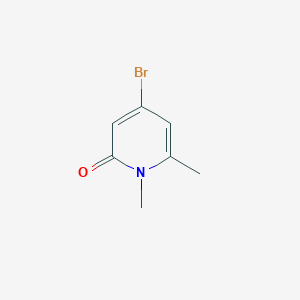
4-bromo-1,6-dimethylpyridin-2(1H)-one
Übersicht
Beschreibung
4-Bromo-1,6-dimethylpyridin-2(1H)-one is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 g/mol . The IUPAC name for this compound is 4-bromo-1,6-dimethylpyridin-2-one .
Molecular Structure Analysis
The InChI code for 4-bromo-1,6-dimethylpyridin-2(1H)-one isInChI=1S/C7H8BrNO/c1-5-3-6 (8)4-7 (10)9 (5)2/h3-4H,1-2H3 . The canonical SMILES structure is CC1=CC (=CC (=O)N1C)Br . Physical And Chemical Properties Analysis
4-Bromo-1,6-dimethylpyridin-2(1H)-one has a molecular weight of 202.05 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 20.3 Ų . The compound has a complexity of 230 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4-Arylpyrano-[3,2-c]-pyridones, derived from 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, exhibit significant antiproliferative activity and induce apoptosis in cell lines. This demonstrates the compound's potential in creating biologically active heterocycles for medical research (Magedov et al., 2007).
High-Pressure Chemical Reactions
Studies on the high-pressure reactions of halogenopyridines, like 4-bromo-1,6-dimethylpyridin-2(1H)-one, with various reagents have shed light on the formation of unique compounds under extreme conditions, providing insights into advanced chemical synthesis (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Molecular Structure Studies
Research on the molecular structure of related bromo-dimethylpyridine derivatives, using techniques like NMR spectroscopy and X-ray diffraction, aids in understanding the structural aspects of similar compounds. This knowledge is crucial for the development of new materials and pharmaceuticals (Martins et al., 1998).
Exploration in Ionic Liquid Applications
The study of novel ligands, closely related to 4-bromo-1,6-dimethylpyridin-2(1H)-one, for the separation of ions like UO22+ and Th4+ in ionic liquids, contributes to the development of more efficient and selective methods for nuclear waste processing and other applications (Pandey et al., 2020).
Nonclassical Noncovalent Interaction Studies
Investigations into the crystal structure of bromo-dimethylpyridine salts have provided insights into the role of nonclassical noncovalent interactions. This research is pivotal in understanding molecular interactions, which is fundamental in the development of new pharmaceuticals and materials (AlDamen & Haddad, 2011).
Safety And Hazards
The safety information for 4-bromo-1,6-dimethylpyridin-2(1H)-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-bromo-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)4-7(10)9(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJHULUIYGIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,6-dimethylpyridin-2(1H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

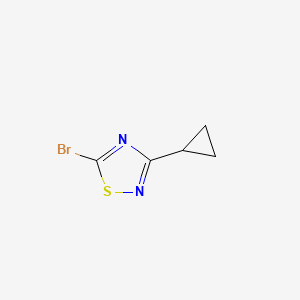
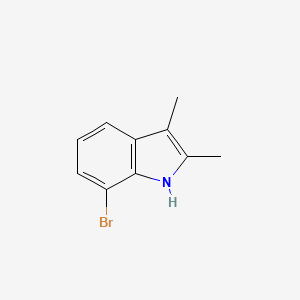

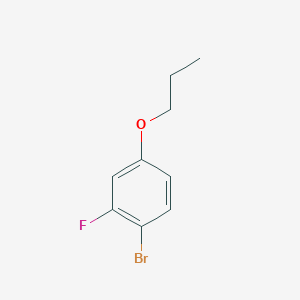
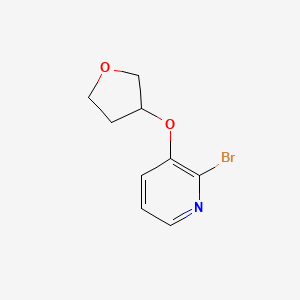
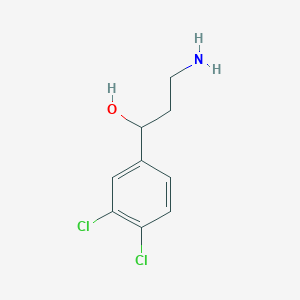
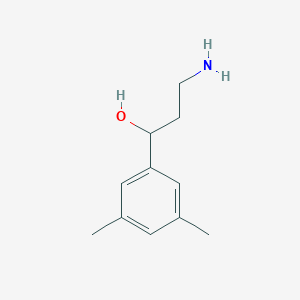
![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)

